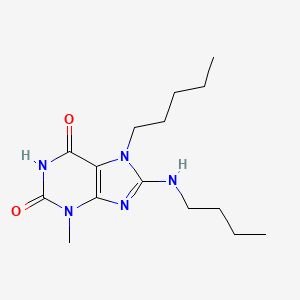![molecular formula C15H17N3O4 B2455961 4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1214707-77-3](/img/structure/B2455961.png)
4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, also known as DPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPC is a heterocyclic organic compound that belongs to the imidazo[4,5-c]pyridine family. It has a complex molecular structure that makes it a useful tool for studying various biological processes.
作用机制
The exact mechanism of action of 4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is not fully understood, but it is believed to act as a positive allosteric modulator of certain neurotransmitter receptors, including the 5-HT2A receptor. This compound has been shown to increase the affinity of these receptors for their endogenous ligands, which leads to increased receptor activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine and serotonin levels in the brain, which suggests that it may have potential as a treatment for certain psychiatric disorders. This compound has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid in lab experiments is its high potency and selectivity for certain receptors. This makes it a useful tool for studying the effects of receptor modulation on various biological processes. However, one limitation of using this compound is its complex molecular structure, which can make it difficult to synthesize and purify.
未来方向
There are several potential future directions for research on 4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid. One area of interest is the development of more potent and selective analogs of this compound that could be used to study the effects of receptor modulation in more detail. Another potential direction is the investigation of the potential therapeutic applications of this compound in the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
合成方法
The synthesis of 4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves a multi-step process that requires specific reagents and conditions. The most commonly used method for synthesizing this compound involves the reaction of 2,5-dimethoxyaniline with ethyl 3-oxobutanoate, followed by cyclization with phosphorus oxychloride and 2-amino-4-methylpyridine. The resulting compound is then treated with hydrochloric acid to obtain the final product.
科学研究应用
4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter receptors. This compound has also been investigated for its potential use as an antipsychotic and anxiolytic agent.
属性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-8-3-4-12(22-2)9(5-8)13-14-10(16-7-17-14)6-11(18-13)15(19)20/h3-5,7,11,13,18H,6H2,1-2H3,(H,16,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBHVOAPLYGIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CC(N2)C(=O)O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B2455879.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2455881.png)
![N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2455884.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2455885.png)


![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2455888.png)
![3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde](/img/structure/B2455890.png)



![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2455900.png)
![5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate](/img/structure/B2455901.png)